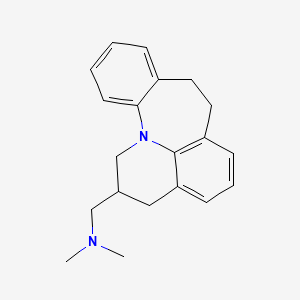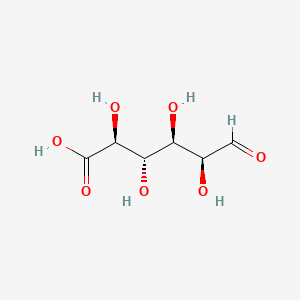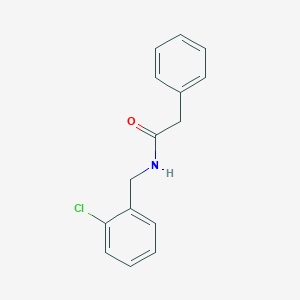
3,5-Dimethyl-3'-isopropyl-L-thyronine
Overview
Description
3,5-Dimethyl-3’-isopropyl-L-thyronine is a synthetic thyroid hormone analog. It is structurally similar to naturally occurring thyroid hormones but has been modified to enhance its biological activity and stability. This compound is known for its thyromimetic activity, meaning it can mimic the effects of thyroid hormones in the body .
Scientific Research Applications
3,5-Dimethyl-3’-isopropyl-L-thyronine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on thyroid hormone activity.
Biology: Investigated for its role in regulating metabolic processes and energy expenditure.
Medicine: Explored as a potential therapeutic agent for thyroid-related disorders and metabolic diseases.
Industry: Utilized in the development of new thyroid hormone analogs with improved efficacy and safety profiles
Mechanism of Action
DIMIT has been shown to suppress thyrotropin, also known as thyroid-stimulating hormone (TSH), in both humans and rats . This suppression of TSH is a key part of its thyromimetic activity, as TSH stimulates the thyroid gland to release thyroid hormones. In studies, this suppression was observed for up to 12 days after administration of DIMIT .
Future Directions
The potential of DIMIT to prevent hypothyroidism has been demonstrated in studies . For example, it was used to prevent hypothyroidism in pregnant monkeys treated with iodine-131 . This suggests potential future applications in treating or preventing hypothyroidism, although more research would be needed to confirm its efficacy and safety in these contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-3’-isopropyl-L-thyronine involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Halogenation: Introduction of halogen atoms to the aromatic ring.
Alkylation: Addition of methyl and isopropyl groups to the aromatic ring.
Coupling Reaction: Formation of the thyronine structure through coupling reactions.
Industrial Production Methods: Industrial production of 3,5-Dimethyl-3’-isopropyl-L-thyronine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Types of Reactions:
Oxidation: 3,5-Dimethyl-3’-isopropyl-L-thyronine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Forms: Reduced derivatives with altered biological activity.
Substituted Products: Compounds with different functional groups replacing the original ones.
Comparison with Similar Compounds
3,5,3’-Triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with similar biological activity.
3,5-Diiodo-L-thyronine (T2): Another thyroid hormone analog with distinct metabolic effects.
Reverse T3 (rT3): An inactive form of thyroid hormone that competes with T3 for receptor binding.
Uniqueness of 3,5-Dimethyl-3’-isopropyl-L-thyronine: 3,5-Dimethyl-3’-isopropyl-L-thyronine is unique due to its structural modifications, which enhance its stability and biological activity compared to natural thyroid hormones. These modifications allow it to exert prolonged effects and potentially offer therapeutic advantages in treating thyroid-related disorders .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-11(2)16-10-15(5-6-18(16)22)25-19-12(3)7-14(8-13(19)4)9-17(21)20(23)24/h5-8,10-11,17,22H,9,21H2,1-4H3,(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHWMOKQVCJRPS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180980 | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26384-44-1 | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026384441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-3'-ISOPROPYL-L-THYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YY9X4HSE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-3-acetyloxy-5-[5-(2-bromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1221516.png)


![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)
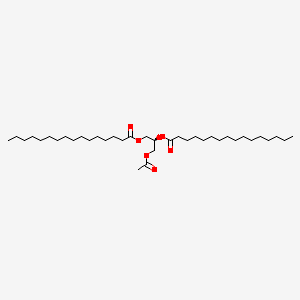

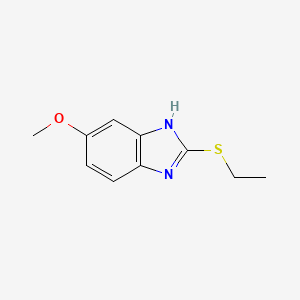


![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)
